molecular formula C4H6N4 B116622 4,6-Diaminopyrimidine CAS No. 2434-56-2

4,6-Diaminopyrimidine

Cat. No.: B116622
CAS No.: 2434-56-2
M. Wt: 110.12 g/mol
InChI Key: MISVBCMQSJUHMH-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 4 and 6 on the pyrimidine ring. Pyrimidines are fundamental components of nucleic acids, and their derivatives have significant biological and pharmacological activities.

Mechanism of Action

Target of Action

4,6-Diaminopyrimidine is a structural analog of pyrimidine, a key component of DNA and RNA. It has been found to target Hematopoietic Progenitor Kinase 1 (HPK1) , a member of the germinal center kinase family of serine/threonine kinases . HPK1 is mainly expressed by hematopoietic cells and plays a crucial role in immune response .

Mode of Action

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, leading to the death of the parasite .

Pharmacokinetics

A study on a similar compound, 14-o-[(this compound-2-yl)thioacetyl] mutilin (dptm), showed that after intravenous, intramuscular, and oral administrations, dptm was rapidly absorbed and metabolized in rats . The half-life of DPTM was found to be between 1.70–4.70 hours for different doses .

Result of Action

It is known that pyrimidine analogs like pyrimethamine lead to the failure of nuclear division at the time of schizont formation in erythrocytes and liver, resulting in the death of the parasite .

Biochemical Analysis

Biochemical Properties

4,6-Diaminopyrimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of many dihydrofolate reductase inhibitor drugs . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has shown potent anticancer activity against certain cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have good stability and weak inhibitory activity on cytochrome P450 (CYP) isoforms . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that this compound is rapidly absorbed and metabolized in rats with the half-life (t1/2) of 1.70–1.86, 3.23–3.49 and 4.38–4.70 for 10, 25 and 75 mg/kg doses, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is diffused into all the tested tissues, especially into the intestine and lung . It interacts with transporters or binding proteins, affecting its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Diaminopyrimidine can be synthesized through various methods. One common approach involves the cyclization of formamidine hydrochloride. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.

Comparison with Similar Compounds

Properties

IUPAC Name

pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVBCMQSJUHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275776
Record name 4,6-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-56-2
Record name 4,6-Pyrimidinediamine
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Record name 4,6-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIAMINOPYRIMIDINE
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Record name 4,6-Pyrimidinediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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